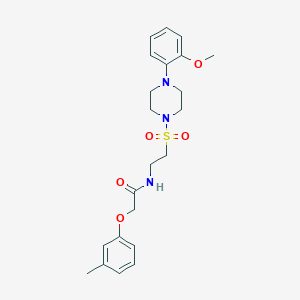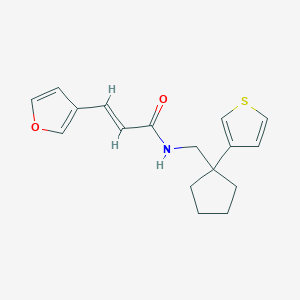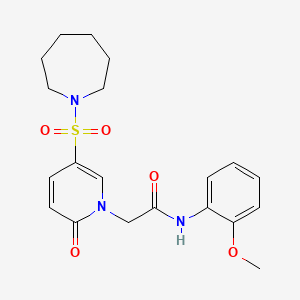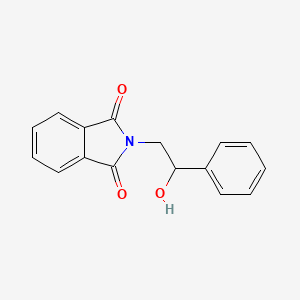![molecular formula C11H12ClN3OS B3010711 2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol CAS No. 2379973-12-1](/img/structure/B3010711.png)
2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a thiophene ring with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-nitropyrimidine and an amine.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Reduction and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and thiophenes, as well as oxidized derivatives such as sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
- 2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
- 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2-methylthiophen-2-yl)ethanol
Uniqueness
2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is unique due to the specific substitution pattern on the pyrimidine and thiophene rings, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-2-3-17-10(7)9(16)6-15-11-13-4-8(12)5-14-11/h2-5,9,16H,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLSETBUDUMENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC2=NC=C(C=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)
![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)
![N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3010633.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)
![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B3010640.png)



![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)
![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)
